molecular formula C16H16O5 B2552339 methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate CAS No. 325822-07-9

methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No. B2552339
CAS RN: 325822-07-9
M. Wt: 288.299
InChI Key: VCNQLRKSIHQDAG-UHFFFAOYSA-N
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Description

“Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate” is a chemical compound with the linear formula C16H16O4 . It has a molecular weight of 272.304 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[c]chromen ring system with a methyl group and an acetate group attached . The exact structure would require more specific information or analysis tools.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.304 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis of 6H-Benzo[c]chromen-6-ones

6H-Benzo[c]chromen-6-ones, which are structurally related to methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate, have been identified as core structures in secondary metabolites with significant pharmacological importance. Due to their limited natural availability, synthetic protocols have been developed, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and radical-mediated cyclization of arylbenzoates. These methods aim at providing efficient and scalable synthesis routes for such compounds with potential applications in medicinal chemistry (Mazimba, 2016).

Environmental Behavior and Degradation

Research into the environmental fate and behavior of chemicals structurally related to this compound highlights the importance of understanding their stability and degradation pathways. For instance, studies on methanogenic pathways using stable carbon isotopic signatures have shed light on the biological degradation processes of methyl groups, which are relevant for assessing the environmental impact of such compounds (Conrad, 2005).

Antioxidant Properties and Applications

Chromones and their derivatives, including compounds structurally related to this compound, have been extensively studied for their antioxidant properties. These compounds are known to neutralize active oxygen species and interrupt free radical processes, potentially delaying or inhibiting cellular damage leading to various diseases. The presence of specific functional groups, such as the carbonyl group and hydroxyl groups, has been associated with enhanced radical scavenging activity, highlighting their potential in therapeutic applications (Yadav et al., 2014).

Biodiesel Production via Interesterification

An alternative route for biodiesel production involves the interesterification of various feedstocks with methyl acetate, offering a greener and more sustainable approach to biodiesel synthesis without producing excess glycerol as a byproduct. This method utilizes methyl acetate as an alternative to methanol, highlighting a potential application area for methyl acetate-based compounds in creating more environmentally friendly fuel alternatives. The process yields biodiesel fuel (BDF) with properties similar to traditional fatty acid methyl esters (FAME) while also producing valuable by-products like triacetin, which can be used as a fuel additive (Esan et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Therefore, researchers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

methyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-15(17)9-20-10-6-7-12-11-4-2-3-5-13(11)16(18)21-14(12)8-10/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNQLRKSIHQDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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